![molecular formula C10H24N3O+ B14391784 Hydrazinium, 2-[3-(diethylamino)-3-oxopropyl]-1,1,1-trimethyl- CAS No. 88419-21-0](/img/structure/B14391784.png)
Hydrazinium, 2-[3-(diethylamino)-3-oxopropyl]-1,1,1-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinium, 2-[3-(diethylamino)-3-oxopropyl]-1,1,1-trimethyl- is a chemical compound with the molecular formula C10H24N3O. This compound is part of the hydrazinium family, which is known for its various applications in both industrial and scientific fields. Hydrazinium compounds are typically characterized by their nitrogen-rich structures, which make them valuable in a range of chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of hydrazinium, 2-[3-(diethylamino)-3-oxopropyl]-1,1,1-trimethyl- can be achieved through several methods. One common approach involves the reaction of tertiary amines with hydroxylamine-O-sulfonic acid and barium nitrate. This method is known for its efficiency and ability to produce high yields of the desired hydrazinium compound . The reaction typically takes place under controlled temperature conditions to ensure the stability of the product.
Industrial Production Methods: In an industrial setting, the production of hydrazinium compounds often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may include additional steps such as purification and crystallization to ensure the quality and purity of the final product. Industrial methods are designed to be cost-effective and scalable, allowing for the production of large quantities of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Hydrazinium, 2-[3-(diethylamino)-3-oxopropyl]-1,1,1-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s nitrogen-rich structure, which makes it highly reactive under certain conditions.
Common Reagents and Conditions: Common reagents used in the reactions of hydrazinium compounds include strong oxidizing agents, reducing agents, and various catalysts. For example, the compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may involve the use of hydrazine hydrate or other reducing agents .
Major Products Formed: The major products formed from the reactions of hydrazinium, 2-[3-(diethylamino)-3-oxopropyl]-1,1,1-trimethyl- depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield nitrogen oxides, while reduction reactions can produce amines or other nitrogen-containing compounds .
Applications De Recherche Scientifique
Hydrazinium, 2-[3-(diethylamino)-3-oxopropyl]-1,1,1-trimethyl- has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions, particularly those involving nitrogen-containing compounds. In biology and medicine, hydrazinium compounds are studied for their potential therapeutic effects and as tools for biochemical research .
In industry, hydrazinium compounds are used in the production of polymers, pharmaceuticals, and other chemical products. Their reactivity and versatility make them valuable in a range of applications, from materials science to drug development .
Mécanisme D'action
The mechanism of action of hydrazinium, 2-[3-(diethylamino)-3-oxopropyl]-1,1,1-trimethyl- involves its interaction with various molecular targets and pathways. The compound’s nitrogen-rich structure allows it to participate in a range of chemical reactions, including nucleophilic substitution and redox reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in various biological and chemical effects .
Comparaison Avec Des Composés Similaires
Hydrazinium, 2-[3-(diethylamino)-3-oxopropyl]-1,1,1-trimethyl- can be compared to other hydrazinium compounds, such as hydrazinium hydrogensulfate and hydrazinium azide. While these compounds share similar nitrogen-rich structures, they differ in their specific chemical properties and applications. For example, hydrazinium hydrogensulfate is commonly used in industrial processes, while hydrazinium azide is known for its use in energetic materials .
List of Similar Compounds:- Hydrazinium hydrogensulfate
- Hydrazinium azide
- Hydrazinium dinitromethanide
- Hydrazinium nitrate
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of hydrazinium compounds in various fields .
Propriétés
Numéro CAS |
88419-21-0 |
|---|---|
Formule moléculaire |
C10H24N3O+ |
Poids moléculaire |
202.32 g/mol |
Nom IUPAC |
[[3-(diethylamino)-3-oxopropyl]amino]-trimethylazanium |
InChI |
InChI=1S/C10H24N3O/c1-6-12(7-2)10(14)8-9-11-13(3,4)5/h11H,6-9H2,1-5H3/q+1 |
Clé InChI |
NKGRDRUVKCSSQI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)CCN[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(1,3-benzoxazol-2-yl)sulfanyl]-2-cyanoprop-2-enoate](/img/structure/B14391702.png)
![(2Z)-2-Amino-N-(propan-2-yl)-2-[(propan-2-yl)imino]acetamide](/img/structure/B14391716.png)
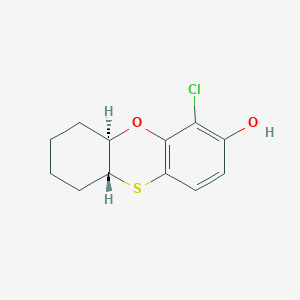
![N-[2-(2,4-Dichlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14391727.png)
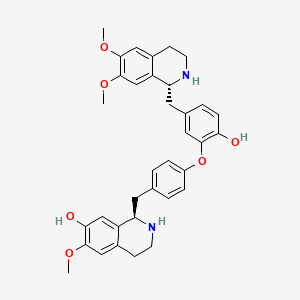
![Methyl 3,6-dioxobicyclo[3.2.1]octane-1-carboxylate](/img/structure/B14391734.png)
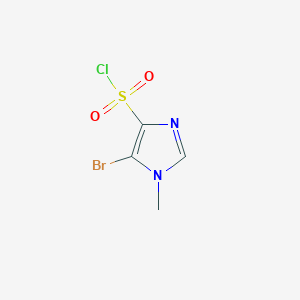
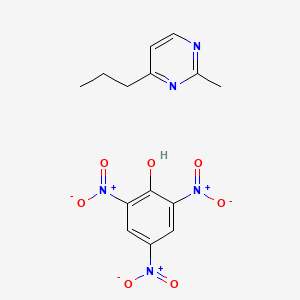
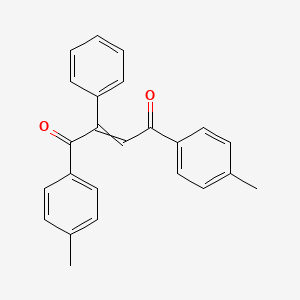

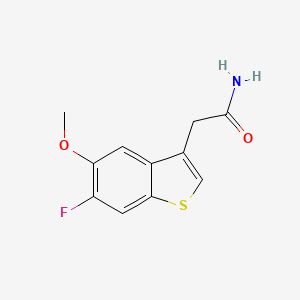
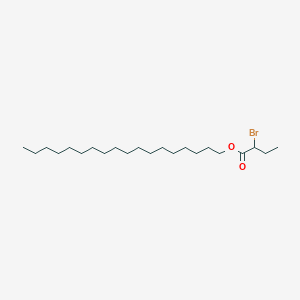
![Phenol, 4-nitro-2-[[(2-phenylethyl)imino]methyl]-](/img/structure/B14391790.png)
![N-[(2-Methyloxan-4-yl)methylidene]hydroxylamine](/img/structure/B14391798.png)
